molecular formula C17H21N3O B5312736 1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea

1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea

Cat. No.: B5312736
M. Wt: 283.37 g/mol
InChI Key: CAQFZPOWMOJOJP-UHFFFAOYSA-N
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Description

1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea is a compound of significant interest in medicinal chemistry. It belongs to the class of diaryl ureas, which are known for their diverse biological activities, including anticancer properties . This compound is characterized by a urea linkage connecting a butan-2-yl substituted phenyl ring and a 3-methylpyridin-2-yl ring.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-4-12(2)14-7-9-15(10-8-14)19-17(21)20-16-13(3)6-5-11-18-16/h5-12H,4H2,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQFZPOWMOJOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea typically involves the reaction of an isocyanate with an amine. The general synthetic route includes:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea undergoes several types of chemical reactions:

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the Ras/Raf/MEK/ERK signaling pathway, which plays a crucial role in cell proliferation and survival . By inhibiting this pathway, the compound can induce apoptosis in cancer cells and reduce tumor growth.

Comparison with Similar Compounds

1-[4-(Butan-2-yl)phenyl]-3-(3-methylpyridin-2-yl)urea can be compared with other diaryl urea derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

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